N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide generally involves multi-step processes, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of N-methylhydrazine: This can be prepared via methylation of hydrazine.
Incorporation of tert-Butoxy group: Protection of the amino group is often achieved by reacting N-methylhydrazine with tert-butyl chloroformate, forming N-methyl(tert-butoxy)carbohydrazide.
Introduction of trifluoroethylidene group: The key step involves reacting the protected carbohydrazide with a trifluoroethylidene-containing reagent, leading to the desired product.
Industrial production methods are still under exploration, considering cost-effectiveness, scalability, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide undergoes a variety of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidative derivatives.
Reduction: Under reducing conditions (e.g., using lithium aluminum hydride), it can form reduced derivatives.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions, with reagents such as halides or alcohols.
Common Reagents and Conditions
Common reagents used include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, alcohols).
Major Products
The major products depend on the reaction conditions but typically include oxidized, reduced, or substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: It can act as a ligand in metal-catalyzed reactions.
Material Science: Its derivatives may be used in designing advanced materials with unique properties.
Biology
Bioconjugation: It serves as a reagent for linking biomolecules.
Enzyme Inhibition: Potential inhibitor for specific enzymes in biochemical pathways.
Medicine
Drug Development: Being studied for its potential in designing new pharmaceuticals.
Diagnostic Tools: Can be used in developing new diagnostic assays.
Industry
Polymer Synthesis: Utilized in the synthesis of specialized polymers.
Mechanism of Action
The exact mechanism of action is still under investigation, but it is believed to interact with molecular targets through its reactive functional groups. It can modulate biochemical pathways by binding to specific proteins or enzymes, thereby altering their activity.
Comparison with Similar Compounds
Compared to similar compounds like N-methyl(tert-butoxy)carbohydrazide or trifluoroethylidene hydrazides, N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide stands out due to:
Enhanced Reactivity: Its unique structure offers enhanced reactivity in certain reactions.
Broader Application Spectrum: More versatile in different scientific fields.
List of Similar Compounds
N-methyl(tert-butoxy)carbohydrazide
Trifluoroethylidene hydrazides
N-[(1Z)-1-Amino-2,2,2-trifluoroethylidene] derivatives
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Properties
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBYNXJGXSBKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)/N=C(/C(F)(F)F)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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